

An In-depth Technical Guide to 1-(Benzylxy)-3-(bromomethyl)benzene

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 1-(Benzylxy)-3-(bromomethyl)benzene |
| Cat. No.: | B158075 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **1-(Benzylxy)-3-(bromomethyl)benzene** (also known as 3-Benzylxybenzyl bromide). This compound is a valuable bifunctional reagent and intermediate in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

1-(Benzylxy)-3-(bromomethyl)benzene is an aromatic compound featuring a benzene ring substituted at the 1 and 3 positions with a benzylxy group ($-OCH_2C_6H_5$) and a bromomethyl group ($-CH_2Br$), respectively. The benzylxy group serves as a stable ether linkage, often used as a protecting group or as a key pharmacophore, while the bromomethyl group provides a reactive site for nucleophilic substitution, making it an excellent alkylating agent.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |
|-------------------|---|---------------------|
| CAS Number | 1700-31-8 | [1] |
| Molecular Formula | C ₁₄ H ₁₃ BrO | |
| Molecular Weight | 277.16 g/mol | [1] |
| IUPAC Name | 1-(Benzyl oxy)-3-(bromomethyl)benzene | |
| Synonyms | 3-Benzyl oxybenzyl bromide, Benzyl 3-(bromomethyl)phenyl ether | [1] |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC=C2)CBr | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Storage | Inert atmosphere, 2-8°C | |

Spectroscopic Data

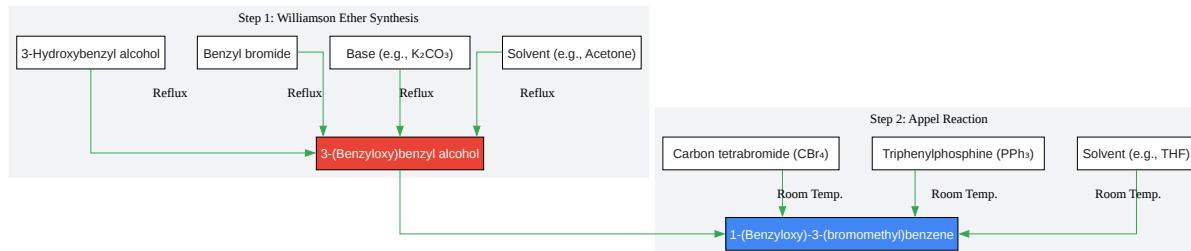
While a publicly available, fully assigned spectrum for this specific compound is not readily available, the expected NMR chemical shifts can be predicted based on its structure and data from analogous compounds. The benzylic protons of the bromomethyl group are characteristically found in the 4.5 ppm region in ¹H NMR due to the deshielding effects of the adjacent bromine atom and the aromatic ring.[\[2\]](#)

Table 2: Predicted NMR Spectroscopic Data

| Type | Group | Predicted Chemical Shift (δ , ppm) | Notes |
|---------------------------------|---------------------|--|---|
| ^1H NMR | -CH ₂ Br | ~4.5 | Singlet, deshielded by bromine and aromatic ring. [2] |
| -OCH ₂ -Ph | ~5.1 | | Singlet, characteristic of benzylic ether protons. |
| Aromatic H | 6.9 - 7.5 | | Multiplet, complex pattern from two different phenyl rings. |
| ^{13}C NMR | -CH ₂ Br | ~33 | Benzylic carbon attached to bromine. |
| -OCH ₂ -Ph | ~70 | | Benzylic ether carbon. |
| Aromatic C | 115 - 160 | | Multiple signals corresponding to aromatic carbons. |
| C-O (Aromatic) | ~159 | | Carbon attached to the benzyloxy group. |
| C-CH ₂ Br (Aromatic) | ~139 | | Carbon attached to the bromomethyl group. |

Synthesis and Experimental Protocols

The synthesis of **1-(Benzyloxy)-3-(bromomethyl)benzene** is most effectively achieved via a two-step process starting from 3-hydroxybenzyl alcohol. The first step involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the conversion of the benzylic alcohol to the corresponding bromide.



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Fig. 1: Two-step synthesis workflow for **1-(BenzylOxy)-3-(bromomethyl)benzene**.

Experimental Protocol: Step 1 - Synthesis of 3-(BenzylOxy)benzyl alcohol

This procedure is based on the Williamson ether synthesis for the preparation of benzyl ethers.

[3][4]

- Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq.), anhydrous potassium carbonate (K_2CO_3 , 2.5 eq.), and a suitable solvent such as acetone or DMF.
- Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
- Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the mixture.
- Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 3-(benzyloxy)benzyl alcohol.^[5]

Experimental Protocol: Step 2 - Synthesis of **1-(Benzyl)-3-(bromomethyl)benzene**

This procedure uses an Appel reaction to convert the benzylic alcohol to the bromide, a method noted for its mild conditions. A similar procedure has been used to synthesize the analog 1,3-Dibenzyl-5-(bromomethyl)benzene.^[6]

- Reagent Setup: Dissolve 3-(benzyloxy)benzyl alcohol (1.0 eq.) and carbon tetrabromide (CBr_4 , 1.25 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Initiation: Cool the solution in an ice bath to 0°C.
- Addition of Phosphine: Add triphenylphosphine (PPh_3 , 1.25 eq.) portion-wise to the stirred solution. The reaction is often exothermic.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the consumption of the starting alcohol by TLC.
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the final product, **1-(Benzyl)-3-(bromomethyl)benzene**.^[6]

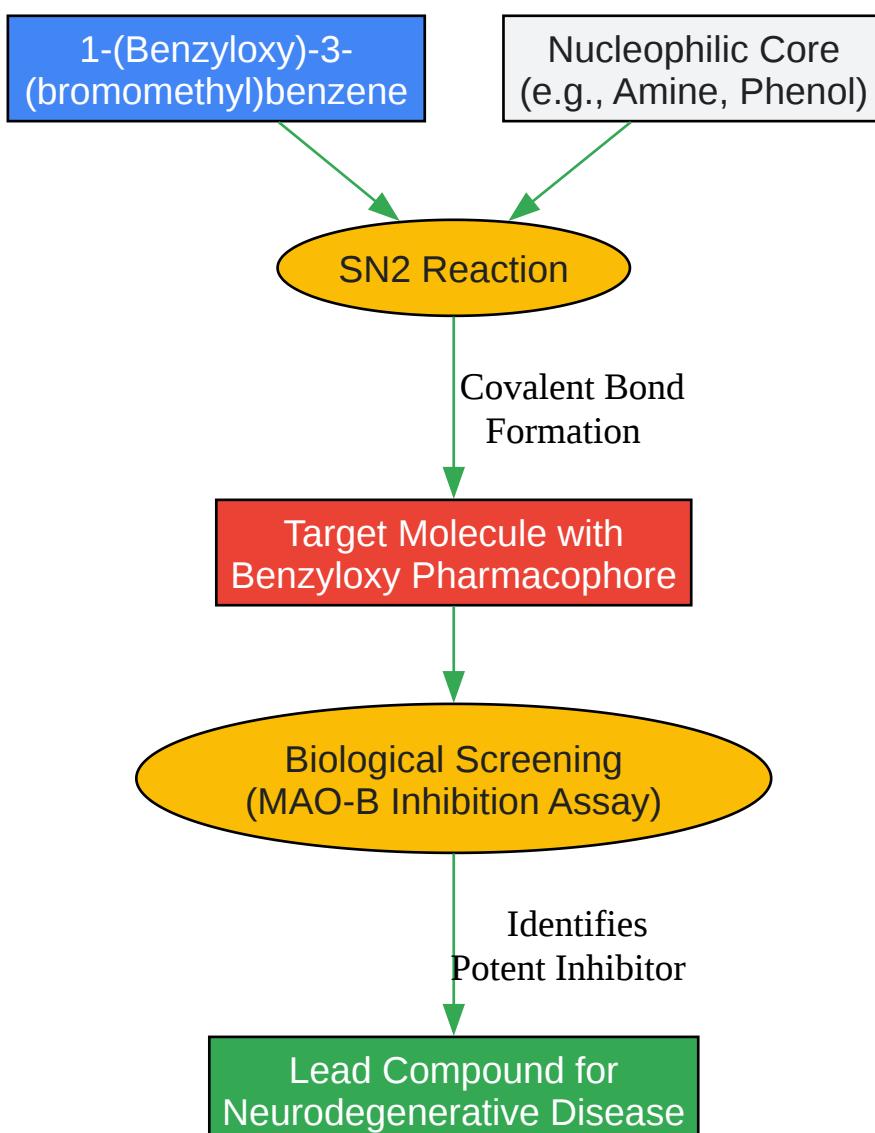
Applications in Drug Development

1-(Benzyl)-3-(bromomethyl)benzene is a valuable building block for the synthesis of complex organic molecules.^[5] Its utility is particularly pronounced in medicinal chemistry,

where the benzyloxy moiety is a recognized pharmacophore in various classes of bioactive compounds.

Intermediate for Monoamine Oxidase (MAO) Inhibitors

The benzyloxy group is a key structural feature in a number of potent and selective Monoamine Oxidase B (MAO-B) inhibitors.^{[7][8]} MAO-B inhibitors are critical therapeutic agents for neurodegenerative conditions such as Parkinson's disease.^[9] The compound **1-(BenzylOxy)-3-(bromomethyl)benzene** serves as an ideal starting material to introduce the "3-benzyloxy-phenyl" scaffold into target molecules. Its reactive bromomethyl handle allows for facile coupling with various nucleophilic cores (e.g., amines, phenols, thiols) to generate libraries of potential drug candidates.^[10]



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Fig. 2: Logical workflow for the use of **1-(BenzylOxy)-3-(bromomethyl)benzene** in drug discovery.

The meta-position of the benzylOxy group relative to the point of attachment has been shown to be crucial for potent MAO-B inhibition, allowing for favorable hydrophobic interactions within the enzyme's active site.[8] By using **1-(BenzylOxy)-3-(bromomethyl)benzene**, medicinal chemists can efficiently synthesize molecules that incorporate this optimal structural motif.

Safety Information

1-(BenzylOxy)-3-(bromomethyl)benzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

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